Cas no 1444155-81-0 (2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide)
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/1444155-81-0x500.png)
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1444155-81-0
- Z509803458
- AKOS034416010
- EN300-26602496
- 2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide
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- Inchi: 1S/C18H19ClFN3O2/c1-11-9-23(10-12(2)25-11)16-6-5-13(8-15(16)20)22-18(24)14-4-3-7-21-17(14)19/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
- InChI Key: PBXDIGFWZPUHDN-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(NC1C=CC(=C(C=1)F)N1CC(C)OC(C)C1)=O
Computed Properties
- Exact Mass: 363.1149827g/mol
- Monoisotopic Mass: 363.1149827g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 54.5Ų
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602496-0.05g |
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide |
1444155-81-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on 2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide
Compound 1444155-81-0: 2-Chloro-N-[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]Pyridine-3-Carboxamide
The compound with CAS No. 1444155-81-0, named 2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring, a carboxamide group, and a morpholine derivative. The presence of chlorine and fluorine atoms further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to interact with various biological targets. The carboxamide group in this compound plays a crucial role in hydrogen bonding, which is essential for its bioavailability and binding affinity to protein receptors. Additionally, the morpholine ring contributes to the molecule's stability and lipophilicity, making it an attractive candidate for pharmaceutical applications.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have optimized the synthesis pathway by incorporating advanced catalytic techniques and green chemistry principles. These advancements have not only improved the yield but also minimized environmental impact, aligning with current sustainability goals in the chemical industry.
In terms of applications, 2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide has shown promising results in preliminary pharmacological studies. It exhibits potent inhibitory activity against several enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development. Furthermore, its ability to penetrate cellular membranes efficiently suggests its suitability for targeting intracellular pathogens.
Recent breakthroughs in computational chemistry have enabled researchers to predict the molecule's behavior in various biological systems with unprecedented accuracy. By employing molecular docking simulations and machine learning algorithms, scientists can now design analogs of this compound with enhanced therapeutic properties. These innovations are paving the way for personalized medicine and tailored drug delivery systems.
The structural uniqueness of this compound also makes it an ideal candidate for material science applications. Its ability to form stable crystalline structures under certain conditions has led to its exploration as a component in advanced electronic materials. Researchers are currently investigating its potential use in organic light-emitting diodes (OLEDs) and flexible electronics.
In conclusion, compound 1444155-81-0 represents a significant advancement in modern organic chemistry. Its versatile structure and promising biological activity position it as a key player in both pharmaceutical and materials science research. As ongoing studies continue to uncover new insights into its properties, this compound is expected to contribute significantly to the development of innovative solutions across multiple disciplines.
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